Bisegliptin

Description

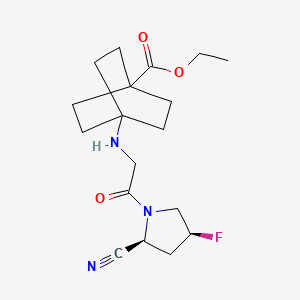

This compound is a small molecule drug with a maximum clinical trial phase of II and has 1 investigational indication.

Structure

3D Structure

Propriétés

Key on ui mechanism of action |

Bisegliptin is an orally active, dipeptidyl peptidase-IV (DPPIV) inhibitor which lowers blood glucose levels by blocking the degradation of the hormone GLP-1 thereby stimulating glucose-dependent insulin secretion and lowering blood glucose levels without hypoglycemic effects. |

|---|---|

Numéro CAS |

862501-61-9 |

Formule moléculaire |

C18H26FN3O3 |

Poids moléculaire |

351.4 g/mol |

Nom IUPAC |

ethyl 4-[[2-[(2S,4S)-2-cyano-4-fluoropyrrolidin-1-yl]-2-oxoethyl]amino]bicyclo[2.2.2]octane-1-carboxylate |

InChI |

InChI=1S/C18H26FN3O3/c1-2-25-16(24)17-3-6-18(7-4-17,8-5-17)21-11-15(23)22-12-13(19)9-14(22)10-20/h13-14,21H,2-9,11-12H2,1H3/t13-,14-,17?,18?/m0/s1 |

Clé InChI |

AKFNKZFJBFQFAA-DIOPXHOYSA-N |

SMILES isomérique |

CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3C[C@H](C[C@H]3C#N)F |

SMILES canonique |

CCOC(=O)C12CCC(CC1)(CC2)NCC(=O)N3CC(CC3C#N)F |

Apparence |

Solid powder |

Autres numéros CAS |

862501-61-9 |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO, not in water |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Bisegliptin |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Discovery and Synthesis of Sitagliptin, a Dipeptidyl Peptidase-4 (DPP-4) Inhibitor

This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of Sitagliptin, a leading therapeutic agent for the management of type 2 diabetes mellitus. The information is tailored for researchers, scientists, and drug development professionals.

Introduction

Sitagliptin is an orally active, potent, and selective inhibitor of dipeptidyl peptidase-4 (DPP-4), an enzyme responsible for the degradation of incretin hormones such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). By inhibiting DPP-4, Sitagliptin increases the levels of active incretins, which in turn enhance glucose-dependent insulin secretion and suppress glucagon release, thereby improving glycemic control.[1][2] Sitagliptin was the first DPP-4 inhibitor to be approved for the treatment of type 2 diabetes.[3]

Discovery and Lead Optimization

The discovery of Sitagliptin by Merck was a result of a targeted drug discovery program initiated in 1999, aimed at developing an oral alternative to GLP-1 therapy.[4]

Initial Leads and Selectivity Hypothesis

The program began with the in-licensing of threo- and allo-isoleucyl thiazolidide as lead compounds. However, these compounds were discontinued due to significant toxicity in preclinical animal studies.[4] A key breakthrough came from the hypothesis that the observed toxicity was due to the inhibition of related enzymes, DPP8 and DPP9, rather than DPP-4 itself. This hypothesis was confirmed when a selective dual DPP8/9 inhibitor replicated the toxic effects, whereas a DPP-4 selective inhibitor did not.[4] This pivotal finding established the critical importance of selectivity for the development of a safe DPP-4 inhibitor.

Lead Optimization Workflow

Following the establishment of the selectivity hypothesis, medicinal chemistry efforts focused on identifying a highly selective DPP-4 inhibitor. The optimization process involved several key stages:

-

High-Throughput Screening (HTS): Identification of initial "hits" with DPP-4 inhibitory activity.

-

Hit-to-Lead Chemistry: SAR (Structure-Activity Relationship) studies on screening leads led to the identification of a promising beta-amino acid piperazine series.[4]

-

Lead Optimization: The piperazine moiety was found to be extensively metabolized in vivo. To enhance metabolic stability, a series of bicyclic derivatives were synthesized, which led to the discovery of a potent and selective triazolopiperazine series. These analogs exhibited significantly improved pharmacokinetic properties in preclinical species.[4]

-

Candidate Selection: Further optimization of this triazolopiperazine series culminated in the discovery of Sitagliptin, which demonstrated high potency, selectivity, and excellent pharmacokinetic properties.[4]

Mechanism of Action

Sitagliptin exerts its therapeutic effect by competitively and reversibly inhibiting the DPP-4 enzyme.[5]

The Incretin Effect

In response to food intake, the gut releases incretin hormones, primarily GLP-1 and GIP. These hormones play a crucial role in glucose homeostasis by:

-

Stimulating glucose-dependent insulin secretion from pancreatic β-cells.[1]

-

Suppressing glucagon secretion from pancreatic α-cells.[1]

The action of incretins is rapidly terminated by the DPP-4 enzyme, which cleaves these peptide hormones into inactive forms.[1]

DPP-4 Inhibition by Sitagliptin

By inhibiting DPP-4, Sitagliptin prevents the degradation of GLP-1 and GIP, thereby increasing their circulating levels and prolonging their activity. This leads to enhanced insulin release and suppressed glucagon levels in a glucose-dependent manner, resulting in improved glycemic control with a low risk of hypoglycemia.[1][5]

Quantitative Data

In Vitro Potency and Selectivity

| Parameter | Value | Reference |

| DPP-4 IC50 | 18 nM | [6] |

| DPP-4 IC50 (approx.) | 8.6 ± 2.5 nM | [7] |

| DPP-4 IC50 | 4.38 nM | [8] |

Sitagliptin exhibits high selectivity for DPP-4 over other related enzymes like DPP8 and DPP9, which is crucial for its favorable safety profile.

Pharmacokinetic Properties in Humans

| Parameter | Value | Reference(s) |

| Oral Bioavailability | ~87% | [4] |

| Time to Peak Plasma Concentration (Tmax) | 1 - 4 hours | [3] |

| Apparent Terminal Half-life (t1/2) | 8 - 14 hours | [9] |

| Plasma Protein Binding | ~38% | [4] |

| Volume of Distribution (Vd) | ~198 L | [3] |

| Metabolism | Limited, primarily via CYP3A4 and CYP2C8 | [10][11] |

| Primary Route of Excretion | Renal (~87% as unchanged drug) | [2][10][11] |

| Renal Clearance | ~350-388 mL/min | [4][9] |

Clinical Efficacy

| Study Population | Treatment | Mean Baseline HbA1c (%) | Mean Change from Baseline in HbA1c (%) | Reference |

| Type 2 Diabetes | Sitagliptin 100 mg/day (monotherapy) | ~8.0 | -0.7 to -0.8 | [5] |

| Type 2 Diabetes | Sitagliptin as add-on to Metformin | ~8.0 | -0.7 | [5] |

| Type 2 Diabetes | Sitagliptin as add-on to Pioglitazone | ~8.1 | -0.7 | [5] |

Chemical Synthesis

A highly efficient and environmentally friendly, or "green," synthesis of Sitagliptin has been developed, which is a significant improvement over the first-generation route. The key step in this improved synthesis is the asymmetric hydrogenation of an unprotected enamine.

Overview of the "Green" Synthesis Route

This manufacturing process is characterized by a one-pot synthesis of the key dehydrositagliptin intermediate, followed by a highly enantioselective hydrogenation. This approach significantly reduces waste and improves the overall yield.[12]

Experimental Protocols

5.2.1. One-Pot Synthesis of Dehydrositagliptin

This procedure involves three steps carried out in a single pot:

-

Activation of 2,4,5-Trifluorophenylacetic acid: The starting acid is activated, for example, by forming a mixed anhydride with pivaloyl chloride.

-

Condensation: The activated acid is condensed with Meldrum's acid in the presence of a base (e.g., diisopropylethylamine - DIPEA) and a catalyst (e.g., dimethylaminopyridine - DMAP) in a suitable solvent like acetonitrile.

-

Amidation and Cyclization: The resulting Meldrum's adduct is reacted with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[6][10][13]triazolo[4,3-a]pyrazine hydrochloride to form the β-keto amide, which upon heating in the presence of methanol and ammonium acetate, cyclizes to form the crystalline dehydrositagliptin. The product is isolated by filtration.

5.2.2. Asymmetric Hydrogenation of Dehydrositagliptin

-

Catalyst Preparation: A rhodium catalyst, such as [Rh(COD)Cl]2, is combined with a chiral phosphine ligand, for example, t-Bu JOSIPHOS, in a suitable solvent like methanol.

-

Hydrogenation Reaction: The dehydrositagliptin intermediate is dissolved in a solvent (e.g., methanol) and added to the activated catalyst solution. The mixture is then subjected to hydrogen gas pressure (e.g., 100 psig) at a controlled temperature (e.g., 50°C) until the reaction is complete.

-

Work-up and Isolation: After the reaction, the catalyst can be recovered. The resulting Sitagliptin free base is then isolated.

-

Salt Formation: The free base is converted to the final desired pharmaceutical form, the monohydrate phosphate salt, by reacting with phosphoric acid in a suitable solvent system, followed by crystallization.

5.2.3. DPP-4 Enzyme Inhibition Assay

-

Principle: The assay measures the ability of an inhibitor to block the enzymatic activity of DPP-4 on a synthetic substrate that releases a fluorescent or chromogenic product upon cleavage.

-

Materials:

-

Recombinant human DPP-4 enzyme.

-

Fluorogenic substrate, e.g., Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC).

-

Assay buffer (e.g., Tris-HCl with appropriate pH and additives).

-

Sitagliptin (or test compound) at various concentrations.

-

Microplate reader (fluorescence or absorbance).

-

-

Procedure:

-

A solution of the DPP-4 enzyme in assay buffer is pre-incubated with varying concentrations of Sitagliptin (or the test inhibitor) in a microplate.

-

The enzymatic reaction is initiated by adding the substrate (Gly-Pro-AMC).

-

The plate is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

The fluorescence (or absorbance) of the product is measured using a microplate reader.

-

The percentage of inhibition is calculated for each inhibitor concentration relative to a control without the inhibitor.

-

The IC50 value, the concentration of inhibitor required to achieve 50% inhibition, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.[14][15]

-

Safety and Tolerability

Pooled analyses of numerous clinical studies, encompassing thousands of patients, have demonstrated that Sitagliptin is generally well-tolerated.[1][13][16][17] The incidence of adverse events is comparable to that of placebo or other active comparators.[1][13] Notably, due to its glucose-dependent mechanism of action, Sitagliptin has a low risk of causing hypoglycemia, especially when used as monotherapy.[5] The overall safety profile of Sitagliptin supports its use as a long-term treatment for type 2 diabetes.[16][17]

References

- 1. researchgate.net [researchgate.net]

- 2. Metabolism and excretion of the dipeptidyl peptidase 4 inhibitor [14C]sitagliptin in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. accessdata.fda.gov [accessdata.fda.gov]

- 4. go.drugbank.com [go.drugbank.com]

- 5. youtube.com [youtube.com]

- 6. axonmedchem.com [axonmedchem.com]

- 7. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Evaluation of pharmacokinetic parameters and dipeptidyl peptidase-4 inhibition following single doses of sitagliptin in healthy, young Japanese males - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Metabolism And Excretion of the Dipeptidyl Peptidase 4 Inhibitor [14C]Sitagliptin in Humans | Semantic Scholar [semanticscholar.org]

- 12. researchgate.net [researchgate.net]

- 13. Safety and tolerability of sitagliptin in clinical studies: a pooled analysis of data from 10,246 patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 15. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 16. Safety and tolerability of sitagliptin in clinical studies: a pooled analysis of data from 10,246 patients with type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Safety and Tolerability of Sitagliptin in Type 2 Diabetes: Pooled Analysis of 25 Clinical Studies - ProQuest [proquest.com]

An In-depth Technical Guide to Sitagliptin: Chemical Structure, Properties, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sitagliptin is an oral antihyperglycemic agent of the dipeptidyl peptidase-4 (DPP-4) inhibitor class.[1] It is utilized in the management of type 2 diabetes mellitus, functioning by a mechanism that enhances the body's own ability to lower elevated blood glucose levels.[2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological action of sitagliptin, intended for professionals in the fields of pharmaceutical research and drug development. The information is presented to facilitate a deeper understanding of its therapeutic profile and to support further research and development efforts.

Chemical Identity and Structure

Sitagliptin is chemically designated as (3R)-3-amino-1-[3-(trifluoromethyl)-5,6-dihydro[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl]-4-(2,4,5-trifluorophenyl)butan-1-one. Its structure is characterized by a trifluoromethyl-substituted triazolopyrazine core linked to a trifluorophenyl-containing butanone moiety with a chiral amine center.

| Identifier | Value |

| IUPAC Name | (3R)-3-amino-1-[3-(trifluoromethyl)-6,8-dihydro-5H-[3][4][5]triazolo[4,3-a]pyrazin-7-yl]-4-(2,4,5-trifluorophenyl)butan-1-one |

| CAS Number | 486460-32-6 |

| Molecular Formula | C₁₆H₁₅F₆N₅O |

| Molecular Weight | 407.31 g/mol |

| SMILES String | C1CN2C(=NN=C2C(F)(F)F)CN1C(=O)C--INVALID-LINK--N |

| InChI Key | MFFMDFFZMYYVKS-SECBINFHSA-N |

Physicochemical Properties

Sitagliptin is typically used as its phosphate salt monohydrate, which is a white to off-white, crystalline, non-hygroscopic powder. The physicochemical properties of sitagliptin and its common salt forms are summarized below.

| Property | Value | Form |

| Melting Point | 120.29 °C | Base Form[6] |

| 206.37 °C | Phosphate Monohydrate[6] | |

| 214.92 °C | Phosphate Anhydrous[6] | |

| pKa | 7.20 (Predicted) | Base Form[7] |

| Solubility | Soluble in water | Phosphate Monohydrate |

| LogP | 1.5 | Base Form |

| Biopharmaceutical Classification System (BCS) | Class III/borderline Class I (High Solubility, Low/High Permeability) | Phosphate Monohydrate |

Mechanism of Action and Signaling Pathway

Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme.[2] The mechanism of action involves the prevention of the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] These incretins are released from the gut in response to food intake and play a crucial role in glucose homeostasis.

By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP.[2] This leads to a glucose-dependent enhancement of insulin secretion from pancreatic β-cells and suppression of glucagon release from pancreatic α-cells.[2] The overall effect is a reduction in both fasting and postprandial blood glucose concentrations in patients with type 2 diabetes.

Pharmacokinetic Properties (ADME)

The pharmacokinetic profile of sitagliptin supports a once-daily dosing regimen.

| Parameter | Description |

| Absorption | Rapidly absorbed after oral administration with a high absolute bioavailability of approximately 87%.[8] Peak plasma concentrations are reached within 1 to 4 hours.[8] Co-administration with a high-fat meal does not affect its pharmacokinetics.[8] |

| Distribution | Widely distributed throughout the body with a reversible plasma protein binding of about 38%.[9] |

| Metabolism | Primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP3A4 and to a lesser extent CYP2C8, to inactive metabolites.[9] |

| Excretion | Predominantly excreted in the urine (approximately 80%), with a smaller portion in the feces.[9] The elimination half-life is in the range of 8 to 14 hours.[9] |

Experimental Protocols

Synthesis of Sitagliptin Phosphate Monohydrate (Illustrative)

A practical and asymmetric synthesis of sitagliptin phosphate monohydrate has been reported.[10] An illustrative final step in one synthetic route is the coupling of (R)-N-Boc-β-(2,4,5-trifluorobenzyl)glycine with 3-(trifluoromethyl)-5,6,7,8-tetrahydro-[3][4][5]triazolo[4,3-a]pyrazine hydrochloride, followed by deprotection and salt formation.[10]

Materials:

-

(R)-tert-butyl 4-oxo-4-(3-(trifluoromethyl)-5,6-dihydro-[3][4][5]triazolo[4,3-a]pyrazin-7(8H)-yl)-1-(2,4,5-trifluorophenyl)butan-2-ylcarbamate

-

Dichloromethane (DCM)

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

-

Hydroxybenzotriazole (HOBT)

-

3-(trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine

-

N,N-Diisopropylethylamine (DIPEA)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Aqueous hydrochloric acid (HCl, 1N)

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of the protected amino acid in DCM, add EDCI, HOBT, the triazolopyrazine, and DIPEA.[10]

-

Stir the reaction mixture at room temperature for 12 hours.[10]

-

Add water and ethyl acetate to the reaction mixture for extraction.[10]

-

Wash the organic phase sequentially with saturated aqueous NaHCO₃, 1N aqueous HCl, and brine.[10]

-

Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the coupled product.[10]

-

Subsequent deprotection of the Boc group and formation of the phosphate salt would yield the final product.

Analytical Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)

A common method for the quantitative determination of sitagliptin in bulk and pharmaceutical dosage forms is RP-HPLC.[4][11]

Chromatographic Conditions:

-

Column: Zorbax Eclipse XDB C18 (150 x 4.6 mm, 5 µm) or equivalent.[4]

-

Mobile Phase: A mixture of 0.01M potassium dihydrogen phosphate (KH₂PO₄) and methanol (50:50 v/v), with the pH adjusted to 2.5 using orthophosphoric acid.[4]

-

Flow Rate: 0.7 mL/min.[4]

-

Detection: PDA detector at 267 nm.[4]

-

Injection Volume: 20 µL.

-

Temperature: Ambient.

Procedure:

-

Prepare a standard stock solution of sitagliptin phosphate in a suitable diluent (e.g., mobile phase).

-

Prepare working standard solutions by diluting the stock solution to the desired concentrations.

-

For tablet analysis, weigh and finely powder a number of tablets. Dissolve a quantity of the powder equivalent to a known amount of sitagliptin in the diluent, sonicate, and filter.

-

Inject the standard and sample solutions into the chromatograph.

-

Quantify the amount of sitagliptin in the sample by comparing the peak area with that of the standard.

Clinical Efficacy and Safety

Clinical trials have demonstrated the efficacy and safety of sitagliptin in the treatment of type 2 diabetes.

| Aspect | Summary of Findings |

| Glycemic Control | Sitagliptin has been shown to significantly reduce HbA1c levels compared to placebo.[2] Its efficacy is generally comparable to that of other oral antihyperglycemic agents. |

| Hypoglycemia | When used as monotherapy, sitagliptin has a low incidence of hypoglycemia due to its glucose-dependent mechanism of action.[9] |

| Body Weight | Treatment with sitagliptin is generally weight-neutral.[2] |

| Adverse Events | The overall incidence of adverse events with sitagliptin is similar to placebo.[12] Common side effects include headache and upper respiratory tract infections.[9] |

| Cardiovascular Safety | Large-scale cardiovascular outcome trials have shown that sitagliptin is not associated with an increased risk of major adverse cardiovascular events.[12] |

Conclusion

Sitagliptin is a well-characterized DPP-4 inhibitor with a favorable pharmacokinetic and safety profile. Its mechanism of action, centered on the enhancement of the incretin system, provides effective glycemic control with a low risk of hypoglycemia. The information presented in this guide, including its chemical and physical properties, detailed mechanism of action, and established analytical and synthetic methodologies, serves as a valuable resource for researchers and professionals in the ongoing development and optimization of treatments for type 2 diabetes.

References

- 1. ijcsrr.org [ijcsrr.org]

- 2. researchgate.net [researchgate.net]

- 3. Stability-indicating RP-HPLC Method for the Simultaneous Determination of Sitagliptin and Simvastatin in Tablets - PMC [pmc.ncbi.nlm.nih.gov]

- 4. japer.in [japer.in]

- 5. ijarmps.org [ijarmps.org]

- 6. mdpi.com [mdpi.com]

- 7. chembk.com [chembk.com]

- 8. accessdata.fda.gov [accessdata.fda.gov]

- 9. youtube.com [youtube.com]

- 10. Practical Asymmetric Synthesis of Sitagliptin Phosphate Monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijpsjournal.com [ijpsjournal.com]

- 12. Safety and tolerability of sitagliptin in clinical studies: a pooled analysis of data from 10,246 patients with type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mechanism of Action of DPP-4 Inhibitors in Type 2 Diabetes, with a Focus on Sitagliptin

Disclaimer: The initial query for "bisegliptin" did not yield specific results. It is presumed that this may be a typographical error. This guide will therefore focus on the well-documented dipeptidyl peptidase-4 (DPP-4) inhibitor, sitagliptin, as a representative of the "gliptin" class of oral antihyperglycemic agents for the treatment of type 2 diabetes mellitus (T2DM).

Executive Summary

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral medications that improve glycemic control in patients with type 2 diabetes. They function by enhancing the incretin system, which plays a crucial role in glucose homeostasis. This document provides a comprehensive overview of the mechanism of action of DPP-4 inhibitors, with a specific focus on sitagliptin. It details the underlying signaling pathways, presents key clinical data, and outlines typical experimental methodologies used to evaluate these therapeutic agents.

The Incretin System and its Dysregulation in Type 2 Diabetes

The incretin effect describes the phenomenon where oral glucose administration elicits a more potent insulin response than an equivalent intravenous glucose infusion. This is mediated by gut-derived hormones called incretins, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1] In individuals with T2DM, the incretin effect is diminished.

Upon food intake, GLP-1 and GIP are released from L-cells and K-cells in the small intestine, respectively.[1] These hormones then act on pancreatic β-cells to stimulate insulin secretion in a glucose-dependent manner.[1][2] This means that insulin release is augmented only when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[1][2]

Furthermore, GLP-1 exhibits several other beneficial effects in glucose regulation:

-

Suppression of Glucagon Secretion: GLP-1 inhibits the release of glucagon from pancreatic α-cells, which in turn reduces hepatic glucose production.[3][4]

-

Delayed Gastric Emptying: It slows the rate at which food leaves the stomach, leading to a more gradual absorption of glucose into the bloodstream and a feeling of satiety.[3]

-

Central Effects: GLP-1 can also act on the brain to reduce appetite.[3]

The biological activity of GLP-1 and GIP is, however, short-lived. They are rapidly inactivated within minutes by the enzyme dipeptidyl peptidase-4 (DPP-4).[1][4] DPP-4 is a serine protease that cleaves the two N-terminal amino acids from these peptides, rendering them inactive.[4][5]

Mechanism of Action of Sitagliptin and other DPP-4 Inhibitors

Sitagliptin is a competitive, reversible, and potent inhibitor of the DPP-4 enzyme.[6] By binding to the active site of DPP-4, sitagliptin prevents the degradation of endogenous GLP-1 and GIP.[3][7] This leads to an increase in the circulating concentrations of active incretin hormones, thereby prolonging their glucose-lowering effects.[2][3]

The primary downstream effects of DPP-4 inhibition include:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased levels of active GLP-1 and GIP potentiate the insulin response from pancreatic β-cells in the presence of hyperglycemia.[2][8]

-

Suppressed Glucagon Release: Elevated GLP-1 levels lead to a reduction in glucagon secretion from pancreatic α-cells, which helps to decrease excessive glucose production by the liver.[4][8]

The net result of these actions is an improvement in glycemic control, reflected by reductions in glycated hemoglobin (HbA1c), fasting plasma glucose (FPG), and postprandial glucose (PPG) levels in patients with T2DM.

Signaling Pathway of DPP-4 Inhibition

Caption: Signaling pathway of sitagliptin's mechanism of action.

Pharmacokinetics and Pharmacodynamics

Sitagliptin is orally administered and rapidly absorbed, with peak plasma concentrations reached within 1 to 4 hours.[7] It has a high oral bioavailability and can be taken with or without food.[7] The elimination half-life is approximately 8 to 14 hours, which allows for once-daily dosing.[7] The primary route of excretion is via the kidneys, with a significant portion of the drug eliminated unchanged in the urine.[7]

Pharmacodynamically, a standard dose of sitagliptin leads to significant inhibition of plasma DPP-4 activity over a 24-hour period. This sustained inhibition is crucial for its therapeutic efficacy.

Comparative DPP-4 Inhibition

The following table summarizes the trough levels of DPP-4 inhibition for different gliptins at their recommended daily doses.

| Drug | Dosing Regimen | Least-Squares (LS) Mean Trough %DPP-4 Inhibition |

| Sitagliptin | 100 mg once daily | 91.7% |

| Saxagliptin | 5 mg once daily | 73.5% |

| Vildagliptin | 50 mg once daily | 28.9% |

| Vildagliptin | 50 mg twice daily | 90.6% |

| Placebo | - | 3.5% |

| Data adapted from a comparative study on DPP-4 inhibition.[9] |

Clinical Efficacy and Safety Profile

Clinical trials have consistently demonstrated the efficacy of sitagliptin in improving glycemic control in patients with T2DM, both as monotherapy and in combination with other antidiabetic agents like metformin.

Glycemic Control

| Parameter | Sitagliptin 100 mg/day (Change from Baseline) | Placebo (Change from Baseline) |

| HbA1c (%) | -0.60 | +0.18 |

| Fasting Plasma Glucose (mg/dL) | -14.6 | +10.1 |

| 2-hour Postprandial Glucose (mg/dL) | -49.1 | +5.1 |

| Illustrative data from a representative monotherapy trial. |

Safety and Tolerability

Sitagliptin is generally well-tolerated. The most common side effects include headache and upper respiratory tract infections.[3][7] A key advantage of DPP-4 inhibitors is their low risk of hypoglycemia when used as monotherapy, owing to their glucose-dependent mechanism of action. However, the risk can increase when used in combination with sulfonylureas or insulin.[7] Rare but serious side effects that have been reported include pancreatitis and severe joint pain.[3][7]

Experimental Protocols

The evaluation of DPP-4 inhibitors involves a series of preclinical and clinical studies to characterize their mechanism of action, pharmacokinetics, efficacy, and safety.

In Vitro DPP-4 Enzyme Inhibition Assay

Objective: To determine the inhibitory potency (e.g., IC₅₀) of a compound against the DPP-4 enzyme.

Methodology:

-

Enzyme Source: Human recombinant DPP-4 or human plasma can be used as the source of the enzyme.[6]

-

Substrate: A fluorogenic substrate such as H-Gly-Pro-AMC is commonly used.[6]

-

Procedure:

-

The test compound (e.g., sitagliptin) at various concentrations is pre-incubated with the DPP-4 enzyme in a suitable buffer.

-

The enzymatic reaction is initiated by the addition of the substrate.

-

The reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 37°C).

-

The fluorescence of the product (AMC) is measured using a plate reader at appropriate excitation and emission wavelengths.

-

-

Data Analysis: The percentage of enzyme inhibition is calculated for each concentration of the test compound relative to a control without the inhibitor. The IC₅₀ value is then determined by fitting the data to a dose-response curve.

In Vivo Assessment of DPP-4 Inhibition and Efficacy in Animal Models

Objective: To evaluate the duration of DPP-4 inhibition and the antihyperglycemic effect of a compound in a relevant animal model of type 2 diabetes.

Methodology:

-

Animal Model: Genetically diabetic models such as the ob/ob mouse are often used.[6]

-

Procedure:

-

Animals are fasted overnight.

-

A baseline blood sample is collected.

-

The test compound is administered orally at a specific dose (e.g., 10 mg/kg).[6]

-

Blood samples are collected at various time points post-dosing (e.g., 1, 2, 4, 8, 24 hours).

-

Plasma is separated and used to measure DPP-4 activity and drug concentration.

-

For efficacy assessment, an oral glucose tolerance test (OGTT) can be performed at different time points after drug administration. This involves administering a glucose load and measuring blood glucose levels over a 2-hour period.

-

-

Data Analysis: The percentage of DPP-4 inhibition over time is calculated. The area under the curve (AUC) for glucose during the OGTT is calculated to assess the improvement in glucose tolerance.

Experimental Workflow Diagram

Caption: Experimental workflow for preclinical evaluation.

Conclusion

DPP-4 inhibitors, exemplified by sitagliptin, represent a valuable therapeutic class for the management of type 2 diabetes. Their mechanism of action, centered on the potentiation of the endogenous incretin system, offers effective glycemic control with a low intrinsic risk of hypoglycemia. A thorough understanding of their pharmacology, supported by robust preclinical and clinical experimental data, is essential for their appropriate use in clinical practice and for the development of future therapies targeting this pathway.

References

- 1. Sitagliptin Mechanism of Action and Its Therapeutic Use [arshinepharma.com]

- 2. m.youtube.com [m.youtube.com]

- 3. youtube.com [youtube.com]

- 4. brieflands.com [brieflands.com]

- 5. Insight into Structure Activity Relationship of DPP-4 Inhibitors for Development of Antidiabetic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 7. m.youtube.com [m.youtube.com]

- 8. youtube.com [youtube.com]

- 9. Dipeptidyl Peptidase-4 Inhibition in Patients with Type 2 Diabetes Treated with Saxagliptin, Sitagliptin, or Vildagliptin - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Pharmacokinetics and Pharmacodynamics of Sitagliptin

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sitagliptin is a potent and selective inhibitor of the dipeptidyl peptidase-4 (DPP-4) enzyme, developed for the treatment of type 2 diabetes mellitus.[1][2][3][4] This technical guide provides a comprehensive overview of the pharmacokinetic and pharmacodynamic properties of sitagliptin. It delves into its mechanism of action, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its clinical efficacy and safety. The information is intended for researchers, scientists, and professionals involved in drug development and diabetes research.

Introduction

Type 2 diabetes is a progressive metabolic disorder characterized by hyperglycemia resulting from insulin resistance and relative insulin deficiency. The incretin system, involving hormones like glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP), plays a crucial role in glucose homeostasis.[5] These hormones are released from the gastrointestinal tract in response to food intake and enhance glucose-dependent insulin secretion while suppressing glucagon release.[5] The enzyme dipeptidyl peptidase-4 (DPP-4) rapidly inactivates GLP-1 and GIP.[5][6] Sitagliptin, the first approved DPP-4 inhibitor, works by preventing this inactivation, thereby prolonging the action of incretin hormones and improving glycemic control.[2][3]

Pharmacodynamics

Mechanism of Action

Sitagliptin competitively inhibits the DPP-4 enzyme, which is responsible for the breakdown of the incretin hormones GLP-1 and GIP.[1] By inhibiting DPP-4, sitagliptin increases the circulating levels of active GLP-1 and GIP.[5][6] This leads to:

-

Enhanced Glucose-Dependent Insulin Secretion: Increased incretin levels stimulate the pancreatic β-cells to release more insulin in response to elevated blood glucose.[6]

-

Suppressed Glucagon Secretion: The elevated incretin levels also suppress the release of glucagon from pancreatic α-cells in a glucose-dependent manner, which in turn reduces hepatic glucose production.[2][5]

The overall effect is a reduction in both fasting and postprandial blood glucose levels.

Mechanism of action of Sitagliptin.

Dose-Response Relationship

Clinical studies have demonstrated a dose-dependent inhibition of DPP-4 activity by sitagliptin. A once-daily dose of 100 mg has been shown to provide near-maximal inhibition of DPP-4 activity, leading to significant improvements in glycemic control.

Pharmacokinetics

The pharmacokinetic profile of sitagliptin has been extensively studied in healthy subjects and patients with type 2 diabetes.

Absorption

Sitagliptin is rapidly absorbed after oral administration, with peak plasma concentrations (Tmax) occurring within 1 to 4 hours post-dose.[7] The oral bioavailability is approximately 87%.[1]

Distribution

The volume of distribution of sitagliptin at steady state is approximately 198 liters. Plasma protein binding is relatively low at 38%.[1]

Metabolism

Sitagliptin is primarily eliminated unchanged in the urine.[7] Metabolism is a minor pathway, with the major cytochrome P450 isoenzymes involved being CYP3A4 and, to a lesser extent, CYP2C8.[1]

Excretion

Approximately 80% of the administered dose is excreted in the urine as unchanged drug.[7] The elimination half-life is in the range of 8 to 14 hours.[1][7]

Pharmacokinetic Parameters of Sitagliptin

| Parameter | Value | Reference |

| Oral Bioavailability | ~87% | [1] |

| Time to Peak Plasma Concentration (Tmax) | 1-4 hours | [7] |

| Plasma Protein Binding | 38% | [1] |

| Volume of Distribution (Vd) | ~198 L | |

| Elimination Half-life (t½) | 8-14 hours | [1][7] |

| Primary Route of Excretion | Renal (~80% as unchanged drug) | [7] |

| Metabolism | Minor, primarily via CYP3A4 and CYP2C8 | [1] |

Experimental Protocols

DPP-4 Inhibition Assay

Objective: To determine the in vitro potency of sitagliptin to inhibit DPP-4 activity.

Methodology:

-

Human plasma or recombinant human DPP-4 is used as the enzyme source.

-

A fluorogenic substrate, such as Gly-Pro-7-amino-4-methylcoumarin (AMC), is used.

-

Sitagliptin at various concentrations is pre-incubated with the enzyme.

-

The substrate is added to initiate the reaction.

-

The rate of cleavage of the substrate, which releases the fluorescent AMC, is measured using a fluorometer.

-

The IC50 value (the concentration of sitagliptin required to inhibit 50% of the enzyme activity) is calculated.

References

- 1. Sitagliptin - Wikipedia [en.wikipedia.org]

- 2. ijcrt.org [ijcrt.org]

- 3. mdpi.com [mdpi.com]

- 4. Sitagliptin phosphate: Mechanism,Pharmacokinetics and Pharmacodynamics_Chemicalbook [chemicalbook.com]

- 5. Sitagliptin Mechanism of Action and Its Therapeutic Use [arshinepharma.com]

- 6. m.youtube.com [m.youtube.com]

- 7. youtube.com [youtube.com]

Preclinical Profile of Bisegliptin: A Technical Guide for Drug Development Professionals

Disclaimer: As of late 2025, publicly available preclinical trial data for a compound specifically named "Bisegliptin" is not available. To fulfill the structural and content requirements of this in-depth technical guide, the well-characterized and clinically approved Dipeptidyl Peptidase-4 (DPP-4) inhibitor, Sitagliptin , will be used as a representative agent. The data and methodologies presented herein are based on published preclinical studies of Sitagliptin and are intended to provide a framework for understanding the preclinical evaluation of a compound in this class.

Executive Summary

This technical guide provides a comprehensive overview of the preclinical data for the DPP-4 inhibitor class, using Sitagliptin as a primary example. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of the mechanism of action, pharmacokinetics, efficacy in animal models, and safety pharmacology. Data is presented in structured tables for comparative analysis, and key experimental protocols and signaling pathways are described and visualized to facilitate a deeper understanding of the preclinical development of this class of therapeutic agents.

Mechanism of Action

This compound, as a member of the gliptin class, is an orally active, potent, and selective inhibitor of Dipeptidyl Peptidase-4 (DPP-4).[1] DPP-4 is an enzyme that rapidly inactivates the incretin hormones Glucagon-Like Peptide-1 (GLP-1) and Glucose-dependent Insulinotropic Polypeptide (GIP), which are released from the gut in response to food intake.[2] By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP.

This enhancement of incretin levels has a glucose-dependent effect on blood glucose regulation.[2] Increased GLP-1 and GIP levels stimulate insulin secretion from pancreatic β-cells and suppress glucagon release from pancreatic α-cells.[2][3][4] This dual action leads to improved glycemic control with a low risk of hypoglycemia, as the effects are primarily observed when blood glucose levels are elevated.[2]

References

- 1. Sitagliptin: review of preclinical and clinical data regarding incidence of pancreatitis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. animal-models-to-test-drugs-with-potential-antidiabetic-activity - Ask this paper | Bohrium [bohrium.com]

- 3. Measurement of Dipeptidylpeptidase Activity in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Nature of action of Sitagliptin, the dipeptidyl peptidase-IV inhibitor in diabetic animals - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro and In Vivo Studies of DPP-4 Inhibitors: A Focus on Sitagliptin

Disclaimer: Initial searches for "Bisegliptin" did not yield any specific scientific data. It is possible that this is a very new or less common compound with limited publicly available information. To fulfill the core requirements of this request for a detailed technical guide on a dipeptidyl peptidase-4 (DPP-4) inhibitor, this whitepaper will focus on a well-researched and widely used DPP-4 inhibitor, Sitagliptin , as a representative example of its class. The principles, experimental methodologies, and data presentation formats detailed herein are broadly applicable to the study of other gliptins.

Introduction to DPP-4 Inhibitors and Sitagliptin

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, are a class of oral hypoglycemic agents used for the treatment of type 2 diabetes mellitus.[1] Their mechanism of action involves the inhibition of the DPP-4 enzyme, which is responsible for the rapid degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[2] By inhibiting DPP-4, these drugs increase the circulating levels of active incretins. This leads to a glucose-dependent increase in insulin secretion from pancreatic β-cells and a decrease in glucagon secretion from pancreatic α-cells, ultimately resulting in improved glycemic control.[2][3]

Sitagliptin was the first DPP-4 inhibitor to receive approval from the U.S. Food and Drug Administration (FDA) in 2006.[1] It is a potent and selective inhibitor of the DPP-4 enzyme.[4] This document provides a comprehensive overview of the in vitro and in vivo studies that have elucidated the pharmacological profile of Sitagliptin.

In Vitro Studies

In vitro studies are crucial for characterizing the fundamental properties of a drug candidate, including its potency, selectivity, and mechanism of action at the molecular and cellular levels.

DPP-4 Enzyme Inhibition Assays

Objective: To determine the inhibitory activity and kinetics of Sitagliptin against the DPP-4 enzyme.

Experimental Protocol:

A common method for assessing DPP-4 inhibition involves a fluorometric assay.

-

Reagents and Materials:

-

Recombinant human DPP-4 enzyme

-

Fluorogenic substrate, e.g., Gly-Pro-7-amino-4-methylcoumarin (Gly-Pro-AMC)

-

Sitagliptin (or other test compounds) at various concentrations

-

Assay buffer (e.g., Tris-HCl, pH 7.5)

-

96-well microplates

-

Fluorometer

-

-

Procedure:

-

The DPP-4 enzyme is pre-incubated with varying concentrations of Sitagliptin in the assay buffer for a specified period (e.g., 15 minutes) at room temperature.

-

The enzymatic reaction is initiated by the addition of the fluorogenic substrate, Gly-Pro-AMC.

-

The mixture is incubated for a defined time (e.g., 30 minutes) at 37°C.

-

The DPP-4 enzyme cleaves the substrate, releasing the fluorescent molecule AMC.

-

The fluorescence intensity is measured using a fluorometer with appropriate excitation and emission wavelengths (e.g., 360 nm excitation and 460 nm emission for AMC).

-

The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

-

Data Presentation:

| Parameter | Value | Reference |

| IC50 (DPP-4) | ~19 nM | [5] |

| Ki (DPP-4) | ~1.3 nM | [5] |

Cell-Based Functional Assays

Objective: To evaluate the effect of Sitagliptin on incretin-stimulated insulin secretion in pancreatic β-cell lines.

Experimental Protocol:

-

Cell Line:

-

A suitable pancreatic β-cell line, such as MIN6 or INS-1E, is used.

-

-

Procedure:

-

Cells are cultured under standard conditions.

-

Prior to the experiment, cells are seeded in multi-well plates and allowed to attach.

-

The cells are then pre-incubated in a low-glucose medium.

-

Following pre-incubation, the cells are treated with various concentrations of Sitagliptin in the presence or absence of a GLP-1 receptor agonist (e.g., GLP-1(7-36) amide) and a stimulatory glucose concentration.

-

After a defined incubation period, the supernatant is collected to measure insulin concentration using methods like ELISA or radioimmunoassay (RIA).

-

Cell viability can be assessed using assays like the MTT assay to rule out cytotoxic effects.

-

Data Presentation:

The results are typically presented as fold-increase in insulin secretion compared to the control (vehicle-treated) cells.

In Vivo Studies

In vivo studies are essential to understand the pharmacokinetics, pharmacodynamics, efficacy, and safety of a drug in a living organism.

Animal Models of Type 2 Diabetes

Various animal models are used to study the antidiabetic effects of drugs like Sitagliptin. These models can be broadly categorized as genetic or induced.

-

Genetic Models:

-

Zucker Diabetic Fatty (ZDF) rats: These rats are obese and develop insulin resistance, hyperglycemia, and ultimately β-cell failure, mimicking the pathophysiology of type 2 diabetes.[6]

-

db/db mice: These mice have a mutation in the leptin receptor gene, leading to obesity, insulin resistance, and hyperglycemia.

-

-

Induced Models:

-

High-Fat Diet (HFD) and low-dose Streptozotocin (STZ): This model involves feeding rodents a high-fat diet to induce insulin resistance, followed by a low dose of STZ to partially destroy pancreatic β-cells, resulting in a stable type 2 diabetic phenotype.[7]

-

Pharmacokinetic Studies

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of Sitagliptin.

Experimental Protocol:

-

Animals:

-

Typically, healthy male and female rats or dogs are used.

-

-

Procedure:

-

A single dose of Sitagliptin is administered orally or intravenously.

-

Blood samples are collected at various time points post-dosing.

-

Plasma is separated, and the concentration of Sitagliptin is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Pharmacokinetic parameters are calculated from the plasma concentration-time data.

-

Data Presentation:

| Parameter | Human (100 mg oral dose) | Reference |

| Tmax (hours) | 1 - 4 | [4] |

| Cmax (nM) | 950 | [5] |

| AUC (µM·h) | 8.52 | [5] |

| Half-life (t½) (hours) | 8 - 14 | [4] |

| Bioavailability (%) | ~87 | [8] |

| Excretion | ~87% unchanged in urine | [8] |

Pharmacodynamic Studies

Objective: To assess the pharmacological effects of Sitagliptin on its target (DPP-4) and on biomarkers of glycemic control.

Experimental Protocol:

-

Animals:

-

Diabetic animal models (e.g., ZDF rats).

-

-

Procedure:

-

Animals are treated with Sitagliptin or a vehicle control over a specified period.

-

Blood samples are collected to measure:

-

Plasma DPP-4 activity.

-

Active GLP-1 levels.

-

Plasma glucose and insulin levels.

-

Glycated hemoglobin (HbA1c).

-

-

An oral glucose tolerance test (OGTT) is often performed to evaluate the drug's effect on glucose excursion following a glucose challenge.

-

Data Presentation:

| Parameter | Effect of Sitagliptin | Reference |

| Plasma DPP-4 Inhibition | >80% inhibition over 24 hours (at 100 mg dose) | [4] |

| Active GLP-1 Levels | ~2-fold increase post-meal | [4] |

| Fasting Blood Glucose | Significantly reduced | [6] |

| HbA1c | Significantly reduced | [6] |

| Glucose Excursion (OGTT) | Significantly reduced | [4] |

Visualizations

Signaling Pathway of DPP-4 Inhibition

References

- 1. Dipeptidyl peptidase-4 inhibitor - Wikipedia [en.wikipedia.org]

- 2. DPP-4 Inhibition and the Path to Clinical Proof - PMC [pmc.ncbi.nlm.nih.gov]

- 3. m.youtube.com [m.youtube.com]

- 4. Pharmacokinetics and pharmacodynamics of sitagliptin, an inhibitor of dipeptidyl peptidase IV, in healthy subjects: results from two randomized, double-blind, placebo-controlled studies with single oral doses - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sitagliptin phosphate: Mechanism,Pharmacokinetics and Pharmacodynamics_Chemicalbook [chemicalbook.com]

- 6. Diabetic nephropathy amelioration by a low-dose sitagliptin in an animal model of type 2 diabetes (Zucker diabetic fatty rat) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Biological Impacts of Sitagliptin on the Pancreas of a Rat Model of Type 2 Diabetes Mellitus: Drug Interactions with Metformin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

Unveiling the Role of Bisegliptin in GLP-1 Enhancement: A Technical Guide

Initial investigations into the compound "Bisegliptin" have revealed a significant lack of specific publicly available data, including quantitative metrics from clinical trials and detailed experimental protocols. It has been identified as a dipeptidyl peptidase-IV (DPP-4) inhibitor, a class of oral hypoglycemic agents. Due to the limited information on this compound, this guide will utilize sitagliptin, a well-characterized and widely studied DPP-4 inhibitor, as a representative molecule to provide an in-depth technical overview of the core mechanisms and experimental considerations relevant to this drug class's role in glucagon-like peptide-1 (GLP-1) enhancement.

Executive Summary

Dipeptidyl peptidase-4 (DPP-4) inhibitors, also known as gliptins, represent a significant therapeutic class for the management of type 2 diabetes mellitus. Their primary mechanism of action is to prevent the degradation of incretin hormones, most notably GLP-1. By inhibiting the DPP-4 enzyme, these agents increase the circulating levels of active GLP-1, thereby enhancing glucose-dependent insulin secretion, suppressing glucagon release, and improving overall glycemic control. This guide delves into the biochemical mechanisms, quantitative effects, and experimental methodologies associated with DPP-4 inhibition, using sitagliptin as a proxy for the broader class of compounds that includes this compound.

Mechanism of Action: Enhancing Endogenous GLP-1 Signaling

The incretin effect describes the phenomenon where oral glucose administration elicits a more significant insulin response compared to intravenous glucose infusion, highlighting the role of gut-derived hormones in glucose homeostasis. GLP-1 is a key incretin hormone secreted by L-cells of the intestine in response to nutrient intake.[1] Active GLP-1 stimulates insulin secretion from pancreatic β-cells in a glucose-dependent manner and suppresses the release of glucagon from pancreatic α-cells.[1][2]

However, the biological activity of endogenous GLP-1 is short-lived, with a half-life of only a few minutes, due to rapid inactivation by the DPP-4 enzyme. DPP-4 cleaves the two N-terminal amino acids from active GLP-1, rendering it inactive. DPP-4 inhibitors, such as sitagliptin, are competitive and reversible inhibitors of this enzyme.[1][2] By blocking the action of DPP-4, these drugs increase the bioavailability of active GLP-1, thus prolonging its insulinotropic and glucagonostatic effects.[1][2]

dot

Caption: Mechanism of this compound (as a DPP-4 Inhibitor) in GLP-1 Enhancement.

Quantitative Data on DPP-4 Inhibition and GLP-1 Enhancement

The efficacy of a DPP-4 inhibitor is determined by its potency in inhibiting the DPP-4 enzyme and its subsequent effect on active GLP-1 levels and glycemic control parameters. The following table summarizes key quantitative data for the representative DPP-4 inhibitor, sitagliptin.

| Parameter | Value | Description |

| DPP-4 Inhibition (IC50) | ~19 nM | The half-maximal inhibitory concentration (IC50) represents the concentration of sitagliptin required to inhibit 50% of the DPP-4 enzyme activity in vitro. A lower IC50 value indicates higher potency. |

| Active GLP-1 Levels | ~2-fold increase | Following a standard meal or an oral glucose tolerance test (OGTT), administration of sitagliptin results in an approximately two-fold increase in the plasma concentrations of active GLP-1 compared to placebo. |

| HbA1c Reduction | -0.5% to -1.0% | In clinical trials, sitagliptin monotherapy typically leads to a reduction in glycated hemoglobin (HbA1c) of 0.5 to 1.0 percentage points from baseline over a period of 18 to 24 weeks. |

| Fasting Plasma Glucose (FPG) | ~15-30 mg/dL reduction | Sitagliptin treatment is associated with a decrease in fasting plasma glucose levels. |

| Postprandial Glucose (PPG) | ~40-60 mg/dL reduction | A significant reduction in post-meal glucose excursions is observed with sitagliptin treatment. |

Experimental Protocols

In Vitro DPP-4 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., sitagliptin) against the DPP-4 enzyme.

Methodology:

-

Reagents and Materials: Recombinant human DPP-4 enzyme, a fluorogenic substrate (e.g., Gly-Pro-7-amino-4-methylcoumarin), assay buffer, test compound (sitagliptin), and a microplate reader.

-

Procedure:

-

A series of dilutions of the test compound are prepared.

-

The recombinant DPP-4 enzyme is pre-incubated with the different concentrations of the test compound in a microplate.

-

The fluorogenic substrate is added to initiate the enzymatic reaction.

-

The plate is incubated at a controlled temperature (e.g., 37°C).

-

The fluorescence intensity is measured at regular intervals using a microplate reader. The rate of increase in fluorescence is proportional to the DPP-4 enzyme activity.

-

The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

dot

Caption: Workflow for an in vitro DPP-4 Inhibition Assay.

Clinical Trial Protocol for GLP-1 Level Assessment

Objective: To evaluate the effect of an oral DPP-4 inhibitor on active GLP-1 levels in patients with type 2 diabetes following an oral glucose tolerance test (OGTT).

Methodology:

-

Study Design: A randomized, double-blind, placebo-controlled, crossover study.

-

Participant Population: Adults with a diagnosis of type 2 diabetes, with specific inclusion and exclusion criteria (e.g., HbA1c range, no use of other hypoglycemic agents).

-

Procedure:

-

Screening Visit: Assess eligibility and obtain informed consent.

-

Treatment Periods: Participants are randomized to receive either the DPP-4 inhibitor or a placebo for a specified duration (e.g., 2 weeks). After a washout period, they cross over to the other treatment.

-

OGTT Day: After an overnight fast, participants ingest a standard 75g glucose solution.[3]

-

Blood Sampling: Blood samples are collected at baseline (before glucose ingestion) and at multiple time points post-ingestion (e.g., 15, 30, 60, 90, and 120 minutes).

-

Sample Handling: Blood is collected in tubes containing a DPP-4 inhibitor and other protease inhibitors to prevent ex vivo degradation of active GLP-1. Plasma is separated by centrifugation and stored at -80°C until analysis.

-

-

Biochemical Analysis: Active GLP-1 concentrations in plasma samples are measured using a validated enzyme-linked immunosorbent assay (ELISA).

-

Data Analysis: The area under the curve (AUC) for active GLP-1 is calculated for both treatment periods and compared using appropriate statistical methods.

Active GLP-1 ELISA Protocol

Objective: To quantify the concentration of active GLP-1 in plasma samples.

Methodology:

-

Principle: A sandwich ELISA utilizing two antibodies specific to the active form of GLP-1. One antibody is coated on the microplate, and the other is conjugated to an enzyme for detection.

-

Reagents and Materials: ELISA kit containing pre-coated microplates, standards, controls, detection antibody, substrate, and stop solution.

-

Procedure:

-

Plasma samples, standards, and controls are added to the wells of the microplate.

-

The plate is incubated to allow the active GLP-1 to bind to the capture antibody.

-

The wells are washed to remove unbound substances.

-

The enzyme-conjugated detection antibody is added, which binds to a different epitope on the captured GLP-1.

-

After another incubation and washing step, a substrate solution is added, which is converted by the enzyme into a colored product.

-

A stop solution is added to terminate the reaction.

-

The absorbance of each well is measured using a microplate reader at a specific wavelength.

-

A standard curve is generated by plotting the absorbance of the standards against their known concentrations.

-

The concentration of active GLP-1 in the samples is determined by interpolating their absorbance values on the standard curve.

-

dot

Caption: Workflow for an Active GLP-1 Sandwich ELISA.

Conclusion

While specific data for "this compound" remains elusive in the public domain, its classification as a DPP-4 inhibitor places it within a well-understood therapeutic class. By examining a representative compound, sitagliptin, this guide has elucidated the core mechanism of GLP-1 enhancement through DPP-4 inhibition. The provided quantitative data and detailed experimental protocols offer a comprehensive framework for researchers, scientists, and drug development professionals to understand and evaluate the role of this class of compounds in the management of type 2 diabetes. Future research and publication of data specific to this compound will be necessary to fully characterize its individual profile.

References

Molecular Targets of Bisegliptin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available information on Bisegliptin is limited. Therefore, this document utilizes data from Sitagliptin, a well-characterized Dipeptidyl Peptidase-4 (DPP-4) inhibitor with the same mechanism of action, as a representative example to illustrate the molecular targets and associated methodologies. This approach is intended to provide a comprehensive understanding of the drug class.

Executive Summary

This compound is an oral hypoglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs.[1] Its primary therapeutic application is in the management of type 2 diabetes mellitus. The core mechanism of action of this compound revolves around the selective inhibition of the enzyme Dipeptidyl Peptidase-4.[2] This inhibition prevents the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[3][4] The resulting increase in active incretin levels leads to enhanced glucose-dependent insulin secretion, suppression of glucagon release, and ultimately, improved glycemic control.[5][6] This guide provides a detailed overview of the molecular targets of this compound, associated signaling pathways, quantitative data (using Sitagliptin as a proxy), and relevant experimental protocols.

Primary Molecular Target: Dipeptidyl Peptidase-4 (DPP-4)

The principal molecular target of this compound is the enzyme Dipeptidyl Peptidase-4 (DPP-4), also known as CD26.[2][7] DPP-4 is a serine exopeptidase that is widely expressed on the surface of various cell types, including endothelial, epithelial, and immune cells, and also exists in a soluble, circulating form.[3][8] In the context of glucose homeostasis, DPP-4 is responsible for the rapid inactivation of the incretin hormones GLP-1 and GIP by cleaving their N-terminal dipeptides.[4][9]

Binding Affinity and Kinetics (Data for Sitagliptin)

| Parameter | Value (for Sitagliptin) | Method | Reference |

| Binding Affinity (KD) | Low nanomolar range | Surface Plasmon Resonance (SPR) | [11] |

| IC50 (Human Recombinant DPP-4) | 0.14 nM - 34 nM (range for various gliptins) | Fluorometric Assay | [12] |

| IC50 (Human Plasma DPP-4) | ~4.380 ± 0.319 nM | Fluorometric Assay | [13] |

| Mode of Inhibition | Competitive, Reversible | Enzyme Kinetic Assays | [10] |

Signaling Pathways

The therapeutic effects of this compound are mediated through the potentiation of the natural incretin signaling pathways. By inhibiting DPP-4, this compound increases the circulating levels of active GLP-1 and GIP, which in turn act on their respective G protein-coupled receptors (GPCRs) primarily located on pancreatic β-cells and α-cells.[1][13][14]

Incretin-Mediated Signaling Cascade

The binding of GLP-1 and GIP to their receptors on pancreatic β-cells initiates a signaling cascade that culminates in enhanced glucose-dependent insulin secretion.[9][15]

Incretin signaling pathway in pancreatic β-cells.

Experimental Protocols

The following are representative protocols for key experiments used to characterize DPP-4 inhibitors.

DPP-4 Enzyme Activity and Inhibition Assay (Fluorometric)

This assay is used to determine the in vitro potency of compounds like this compound in inhibiting DPP-4 activity.

Principle: The assay measures the cleavage of a fluorogenic DPP-4 substrate, Gly-Pro-AMC, by the DPP-4 enzyme. The release of the fluorescent aminomethylcoumarin (AMC) group is proportional to the enzyme activity. The presence of a DPP-4 inhibitor reduces the rate of AMC release.[2][16][17]

Materials:

-

Human recombinant DPP-4 enzyme

-

DPP-4 Assay Buffer

-

Fluorogenic Substrate (e.g., H-Gly-Pro-AMC)

-

DPP-4 Inhibitor (e.g., this compound, Sitagliptin as a positive control)

-

96-well black microplate

-

Fluorescence plate reader (Excitation: 350-360 nm, Emission: 450-465 nm)

Procedure:

-

Prepare serial dilutions of the test inhibitor (this compound) and a reference inhibitor (Sitagliptin) in assay buffer.

-

In a 96-well plate, add the DPP-4 enzyme solution to wells containing either the test inhibitor, reference inhibitor, or buffer (for control wells).

-

Incubate the plate for a pre-determined time at 37°C to allow for inhibitor-enzyme binding.

-

Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.

-

Monitor the increase in fluorescence over time using a fluorescence plate reader.

-

Calculate the initial reaction velocities (rates of fluorescence increase) for each well.

-

Determine the percent inhibition for each inhibitor concentration relative to the control (no inhibitor).

-

Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Workflow for a DPP-4 inhibition assay.

Clinical Trial Protocol for a DPP-4 Inhibitor (Representative)

This outlines a typical study design to evaluate the efficacy and safety of a DPP-4 inhibitor in patients with type 2 diabetes.

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group study.

Objective: To assess the efficacy and safety of the DPP-4 inhibitor as monotherapy or add-on therapy in adults with type 2 diabetes who have inadequate glycemic control.

Inclusion Criteria:

-

Adults (e.g., 18-75 years) with a diagnosis of type 2 diabetes.

-

HbA1c levels within a specified range (e.g., 7.0% to 10.0%).

-

Stable on diet and exercise alone or on a stable dose of metformin.

Exclusion Criteria:

-

Type 1 diabetes.

-

History of pancreatitis.

-

Significant renal or hepatic impairment.

Treatment Arms:

-

DPP-4 Inhibitor (e.g., 100 mg once daily)

-

Placebo (once daily)

(If an add-on therapy trial):

-

Metformin + DPP-4 Inhibitor

-

Metformin + Placebo

Primary Endpoint: Change from baseline in HbA1c at a specified time point (e.g., 24 weeks).

Secondary Endpoints:

-

Change from baseline in fasting plasma glucose.

-

Proportion of patients achieving a target HbA1c (e.g., <7.0%).

-

Change in body weight.

-

Incidence of adverse events, including hypoglycemia.

Study Procedures:

-

Screening visit to determine eligibility.

-

Randomization to a treatment arm.

-

Follow-up visits at regular intervals (e.g., weeks 4, 12, 24) for efficacy and safety assessments.

-

Blood sampling for HbA1c, plasma glucose, and other relevant biomarkers.

-

Monitoring for adverse events.

Potential Off-Target Interactions and Other Effects

While DPP-4 is the primary target, the pleiotropic effects of DPP-4 inhibitors are an area of ongoing research. Some studies on other gliptins have suggested potential interactions with other molecules and broader physiological effects beyond glycemic control. For instance, research on Sitagliptin has explored potential binding to other proteins, although the clinical significance of these findings is still under investigation.

Conclusion

This compound exerts its therapeutic effect through the targeted inhibition of Dipeptidyl Peptidase-4. This action potentiates the endogenous incretin system, leading to improved glycemic control in patients with type 2 diabetes. The characterization of its interaction with DPP-4, including binding affinity and kinetics, is crucial for understanding its pharmacological profile. The experimental protocols outlined in this guide provide a framework for the evaluation of DPP-4 inhibitors. As with all pharmaceuticals, continued research is necessary to fully elucidate the complete molecular interaction profile of this compound and its long-term clinical implications.

References

- 1. researchgate.net [researchgate.net]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. resources.amsbio.com [resources.amsbio.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Comparative Binding Analysis of Dipeptidyl Peptidase IV (DPP-4) with Antidiabetic Drugs – An Ab Initio Fragment Molecular Orbital Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. The structure and function of the glucagon-like peptide-1 receptor and its ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 11. vetmeduni.ac.at [vetmeduni.ac.at]

- 12. A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]

- 15. glucagon.com [glucagon.com]

- 16. content.abcam.com [content.abcam.com]

- 17. abcam.cn [abcam.cn]

In-Depth Technical Guide: Binding Affinity of Sitagliptin to Dipeptidyl Peptidase-4 (DPP-4)

Disclaimer: Initial searches for "Bisegliptin" did not yield any results for a known Dipeptidyl Peptidase-4 (DPP-4) inhibitor. It is presumed that this may be a novel, less-documented compound or a possible misnomer. Consequently, this guide will focus on Sitagliptin , a well-characterized and clinically significant DPP-4 inhibitor, to provide a comprehensive overview of the core topic of gliptin-DPP-4 binding affinity for the intended audience of researchers, scientists, and drug development professionals.

Introduction to DPP-4 and the Incretin System

Dipeptidyl Peptidase-4 (DPP-4), also known as CD26, is a serine exopeptidase ubiquitously expressed on the surface of various cell types. A key function of DPP-4 in glucose homeostasis is the rapid inactivation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP).[1][2] These hormones are released by the gut in response to food intake and play a crucial role in regulating blood glucose levels by:

-

Enhancing glucose-dependent insulin secretion from pancreatic β-cells.[3][4]

-

Suppressing glucagon secretion from pancreatic α-cells, which in turn reduces hepatic glucose production.[3][4]

In patients with type 2 diabetes, the incretin effect is diminished. By inhibiting DPP-4, drugs like Sitagliptin prevent the degradation of GLP-1 and GIP, thereby prolonging their physiological activity and improving glycemic control.[2]

Sitagliptin: Mechanism of Action and Binding Characteristics

Sitagliptin is a potent, selective, and orally active DPP-4 inhibitor.[2] It functions as a competitive, reversible, and tight-binding inhibitor of the DPP-4 enzyme.[5][6] This means that Sitagliptin competes with the natural substrates (GLP-1 and GIP) for the active site of the DPP-4 enzyme. Its binding is characterized by a rapid onset and a long duration of action, allowing for once-daily dosing.[5][6]

Signaling Pathway of DPP-4 Inhibition by Sitagliptin

The following diagram illustrates the incretin signaling pathway and the mechanism of action of Sitagliptin.

Quantitative Binding Affinity Data

The binding affinity of Sitagliptin to DPP-4 is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). While specific values can vary slightly based on experimental conditions, the following table summarizes representative data.

| Parameter | Value | Units | Experimental Conditions |

| IC50 | ~19 | nM | Recombinant human DPP-4, Fluorogenic substrate (Gly-Pro-AMC), 37°C |

| Ki | ~18 | nM | Competitive inhibition model, calculated from IC50 |

Note: The values presented are aggregated from typical findings in DPP-4 inhibitor screening assays. Exact values should be referenced from specific publications.

Experimental Protocols

The determination of Sitagliptin's binding affinity to DPP-4 is commonly performed using a fluorometric enzyme inhibition assay. Below is a detailed methodology for a typical assay.

Principle

The assay quantifies the activity of the DPP-4 enzyme by measuring the cleavage of a fluorogenic substrate, typically Gly-Pro-aminomethylcoumarin (Gly-Pro-AMC). When cleaved by DPP-4, the free aminomethylcoumarin (AMC) fluoresces, and the intensity of this fluorescence is directly proportional to the enzyme's activity. In the presence of an inhibitor like Sitagliptin, the rate of substrate cleavage is reduced, leading to a decrease in fluorescence. The IC50 value is determined by measuring the concentration of the inhibitor required to reduce DPP-4 activity by 50%.

Materials and Reagents

-

Recombinant Human DPP-4 Enzyme

-

DPP-4 Assay Buffer (e.g., 20 mM Tris-HCl, pH 8.0, containing 100 mM NaCl, and 1 mM EDTA)[7]

-

DPP-4 Fluorogenic Substrate (H-Gly-Pro-AMC)[8]

-

Sitagliptin (as a positive control inhibitor)

-

Solvent for inhibitor (e.g., DMSO or Assay Buffer)

-

96-well black microtiter plate

-

Fluorescence microplate reader (Excitation: 350-360 nm, Emission: 450-465 nm)[9]

-

Incubator set to 37°C

Experimental Workflow

The following diagram outlines the typical workflow for a DPP-4 inhibition assay.

References

- 1. diabetesjournals.org [diabetesjournals.org]

- 2. ijrti.org [ijrti.org]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. bioweb.supagro.inrae.fr [bioweb.supagro.inrae.fr]

- 7. cdn.caymanchem.com [cdn.caymanchem.com]

- 8. lifetechindia.com [lifetechindia.com]

- 9. content.abcam.com [content.abcam.com]

Early-Phase Clinical Research on Bisegliptin: A Technical Guide

An In-depth Analysis of Pre- and Early-Clinical Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the early-phase clinical research on Bisegliptin, a dipeptidyl peptidase-4 (DPP-4) inhibitor. The following sections detail the available quantitative data, experimental methodologies, and relevant biological pathways to offer a thorough understanding for researchers, scientists, and professionals in the field of drug development.

Quantitative Data Summary

Early-phase clinical trials are crucial for establishing the pharmacokinetic and pharmacodynamic profiles of a new drug. While specific quantitative data for this compound from dedicated early-phase clinical trial publications is limited in the public domain, we can infer typical parameters based on the drug class and available information. The following tables structure the key pharmacokinetic and pharmacodynamic endpoints that would be assessed in such trials.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound (Single Ascending Dose)

| Dose | Cmax (ng/mL) | Tmax (hr) | AUC (0-t) (ng*hr/mL) | t½ (hr) |

| Placebo | N/A | N/A | N/A | N/A |

| Dose X | Data not available | Data not available | Data not available | Data not available |

| Dose Y | Data not available | Data not available | Data not available | Data not available |

| Dose Z | Data not available | Data not available | Data not available | Data not available |

Table 2: Hypothetical Pharmacodynamic Parameters of this compound (Single Ascending Dose)

| Dose | DPP-4 Inhibition (%) | Active GLP-1 Levels (fold increase) | Insulin Secretion (unit) | Glucagon Suppression (%) |

| Placebo | N/A | 1 | Baseline | Baseline |

| Dose X | Data not available | Data not available | Data not available | Data not available |

| Dose Y | Data not available | Data not available | Data not available | Data not available |

| Dose Z | Data not available | Data not available | Data not available | Data not available |

Experimental Protocols

The design of early-phase clinical trials for a DPP-4 inhibitor like this compound would typically follow established methodologies to ensure safety and gather essential data.

Phase I Single Ascending Dose (SAD) Study

-

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single oral doses of this compound in healthy volunteers.

-

Design: A randomized, double-blind, placebo-controlled, single-dose escalation study.

-

Participants: Healthy male and/or female subjects, typically aged 18-55 years.

-

Procedure:

-

Subjects are enrolled into sequential dose cohorts.

-

Within each cohort, subjects are randomly assigned to receive a single oral dose of this compound or a matching placebo.

-

Blood and urine samples are collected at predefined intervals to determine pharmacokinetic parameters (Cmax, Tmax, AUC, half-life) and pharmacodynamic markers (DPP-4 activity, active GLP-1 and GIP levels).

-

Safety and tolerability are monitored through adverse event reporting, physical examinations, vital signs, ECGs, and clinical laboratory tests.

-

Dose escalation to the next cohort proceeds after a safety review of the preceding dose level.

-

Phase I Multiple Ascending Dose (MAD) Study

-

Objective: To assess the safety, tolerability, and pharmacokinetics of multiple doses of this compound, and to determine the dose-response relationship for pharmacodynamic effects.

-

Design: A randomized, double-blind, placebo-controlled, multiple-dose escalation study.

-

Participants: Healthy male and/or female subjects.

-

Procedure:

-

Subjects are enrolled into dose-escalation cohorts.

-

Subjects receive daily oral doses of this compound or placebo for a specified period (e.g., 7-14 days).

-

Pharmacokinetic and pharmacodynamic assessments are conducted at steady-state.

-

Intensive safety monitoring is performed throughout the study.

-

Signaling Pathways and Experimental Workflows

This compound Mechanism of Action

This compound, as a DPP-4 inhibitor, works by preventing the degradation of incretin hormones, primarily glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to increased levels of active incretins, which in turn potentiate glucose-dependent insulin secretion and suppress glucagon release, ultimately improving glycemic control.

Caption: Mechanism of action of this compound.

Early-Phase Clinical Trial Workflow

The logical progression of an early-phase clinical research program for a new chemical entity like this compound involves a structured sequence of studies, starting from preclinical evaluation and moving through Phase I trials.

Caption: Typical early-phase clinical development workflow.

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Sitagliptin

Introduction